molecular formula C7H2F5NO2S B14053027 1,2-Difluoro-5-nitro-3-(trifluoromethylthio)benzene

1,2-Difluoro-5-nitro-3-(trifluoromethylthio)benzene

Cat. No.: B14053027
M. Wt: 259.16 g/mol
InChI Key: JYTJRXOOHKAFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Difluoro-5-nitro-3-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2F5NO2S It is characterized by the presence of fluorine, nitro, and trifluoromethylthio groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-5-nitro-3-(trifluoromethylthio)benzene typically involves the nitration of a difluorobenzene derivative followed by the introduction of the trifluoromethylthio group. One common method includes:

    Nitration: The starting material, 1,2-difluorobenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Introduction of Trifluoromethylthio Group: The nitro-difluorobenzene intermediate is then reacted with a trifluoromethylthiolating agent, such as trifluoromethylthiol chloride (CF3SCl), under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-5-nitro-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The trifluoromethylthio group can be oxidized to a sulfone group using oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or alkoxides in polar aprotic solvents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Substitution: Products with nucleophiles replacing fluorine atoms.

    Reduction: 1,2-Difluoro-5-amino-3-(trifluoromethylthio)benzene.

    Oxidation: 1,2-Difluoro-5-nitro-3-(trifluoromethylsulfonyl)benzene.

Scientific Research Applications

1,2-Difluoro-5-nitro-3-(trifluoromethylthio)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceuticals, especially those requiring fluorinated aromatic compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-5-nitro-3-(trifluoromethylthio)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, while the nitro and trifluoromethylthio groups can contribute to its reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Difluoro-3-nitro-5-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethylthio group.

    1,2-Difluoro-4-nitrobenzene: Lacks the trifluoromethylthio group.

    1,2-Difluoro-5-nitrobenzene: Lacks both the trifluoromethylthio and additional fluorine groups.

Uniqueness

1,2-Difluoro-5-nitro-3-(trifluoromethylthio)benzene is unique due to the combination of fluorine, nitro, and trifluoromethylthio groups, which impart distinct chemical properties. The trifluoromethylthio group, in particular, can enhance lipophilicity and metabolic stability, making this compound valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H2F5NO2S

Molecular Weight

259.16 g/mol

IUPAC Name

1,2-difluoro-5-nitro-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2F5NO2S/c8-4-1-3(13(14)15)2-5(6(4)9)16-7(10,11)12/h1-2H

InChI Key

JYTJRXOOHKAFGW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)SC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.